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molecular formula C15H16O3 B1582456 4,4'-Dimethoxybenzhydrol CAS No. 728-87-0

4,4'-Dimethoxybenzhydrol

Cat. No. B1582456
M. Wt: 244.28 g/mol
InChI Key: ZODAOVNETBTTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08846012B2

Procedure details

With the same method as for Compound 13, 4,4′-dimethoxybenzophenone (Aldrich) and sodium borohydride (Wako Pure Chemical Industries, ltd.) were used, to thereby obtain the title compound.
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2CO)C2C(=CC=CC=2)C=CC=1.[CH3:19][O:20][C:21]1[CH:36]=[CH:35][C:24]([C:25]([C:27]2[CH:32]=[CH:31][C:30]([O:33][CH3:34])=[CH:29][CH:28]=2)=[O:26])=[CH:23][CH:22]=1.[BH4-].[Na+]>>[CH3:34][O:33][C:30]1[CH:29]=[CH:28][C:27]([CH:25]([C:24]2[CH:35]=[CH:36][C:21]([O:20][CH3:19])=[CH:22][CH:23]=2)[OH:26])=[CH:32][CH:31]=1 |f:2.3|

Inputs

Step One
Name
Compound 13
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C1=C(C=CC=C1)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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